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Compound of Interest

Compound Name: UPCDC-30245

Cat. No.: B15607661

These application notes provide an overview of the antiviral applications of UPCDC-30245, a
potent allosteric p97 inhibitor. The information presented here is intended for researchers,
scientists, and drug development professionals interested in the antiviral properties of this
compound, with a focus on its activity against coronaviruses.

Introduction

UPCDC-30245 is an allosteric inhibitor of the p97 ATPase that has demonstrated a unique
mechanism of action, distinguishing it from other p97 inhibitors such as CB-5083 and NMS-
873.[1][2] While many p97 inhibitors impact the endoplasmic-reticulum-associated protein
degradation (ERAD) and unfolded protein response (UPR) pathways, UPCDC-30245 shows
minimal effects on these processes.[3][4] Instead, its primary antiviral activity stems from its
ability to block endo-lysosomal degradation.[1][3][5] This is achieved through a dual
mechanism: the inhibition of early endosome formation and a reduction in lysosomal acidity.[1]
[3] This mode of action makes UPCDC-30245 a valuable tool for studying viral entry and a
potential candidate for antiviral therapeutic development, particularly against viruses that rely
on the endo-lysosomal pathway for infection, such as coronaviruses.[1][6]

Mechanism of Action

UPCDC-30245 exerts its antiviral effects by disrupting the normal functioning of the endo-
lysosomal pathway, which is critical for the entry of many viruses into host cells.[1] The
compound's mechanism involves two key actions:
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« Inhibition of Early Endosome Formation: UPCDC-30245 has been shown to reduce the
formation of early endosomes, a key step in the endocytic pathway.[1][7]

¢ Reduction of Lysosomal Acidity: The compound acts as a lysomotropic agent, increasing the
pH of lysosomes and thereby inhibiting the function of pH-dependent lysosomal enzymes
necessary for viral uncoating.[1]

By interfering with these processes, UPCDC-30245 effectively blocks the entry of
coronaviruses into the host cell.[1][3][7]

Viral Entry Pathway UPCDC-30245 Inhibition

UPCDC-30245

Endocytosis

Early Endosome

Late Endosome

-
-
-
-
-
-
-
-
-
-
.
—
——

Lysosome |

I
I
PH-dependent

A

Viral Uncoating

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15607661?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880557/
https://www.mdpi.com/1424-8247/15/2/204
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880557/
https://www.benchchem.com/product/b15607661?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880557/
https://pubmed.ncbi.nlm.nih.gov/35215314/
https://www.mdpi.com/1424-8247/15/2/204
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of UPCDC-30245 antiviral activity.

Quantitative Data Summary

The following tables summarize the quantitative effects of UPCDC-30245 in various cellular
assays.

Table 1: Effect of UPCDC-30245 on Early Endosome Formation

EEA1 Positive Puncta (Cell

Treatment (1 h) Cell Line

Count)
DMSO (Control) H1299 550
CB-5083 (5 pM) H1299 528
UPCDC-30245 (5 pM) H1299 228

Data extracted from a study by Wang et al.[4][7]

Table 2: Effect of UPCDC-30245 on Autophagy Flux in HeLa Cells

Autophagosomes Autolysosomes
Treatment (2 h)

(Increased/Decreased) (Increased/Decreased)
DMSO (Control)
CB-5083 (5 um) No significant change No significant change
UPCDC-30245 (5 uM) Increased Reduced
Hydroxychloroquine (50 uM) Increased Reduced
Bafilomycin A1 (10 uM) Increased Reduced

Data from HelLa cells stably expressing mRFP-GFP-LC3 reporter.[4][7]

Table 3: Antiviral Activity of UPCDC-30245 against HCoV-229E
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Assay Effect of UPCDC-30245
Cytopathic Effect (CPE) Inhibition of CPE
Viral Titer Reduction in virus titer

As demonstrated in H1299 cells.[7]

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the antiviral activity of UPCDC-
30245.

Protocol 1: Assessment of Early Endosome Formation

This protocol is designed to quantify the effect of UPCDC-30245 on the formation of early
endosomes by immunofluorescently labeling the early endosome marker EEAL.

Materials:

e H1299 cells

¢ Cell culture medium (e.g., DMEM) with 10% FBS
o UPCDC-30245, CB-5083, DMSO (vehicle control)
e Phosphate-buffered saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS

e Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody: anti-EEA1

o Fluorescently labeled secondary antibody

e DAPI stain
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e Fluorescence microscope

Procedure:

e Seed H1299 cells on coverslips in a 24-well plate and allow them to adhere overnight.
o Treat the cells with 5 uM UPCDC-30245, 5 uM CB-5083, or DMSO for 1 hour.

o Wash the cells twice with PBS.

¢ Fix the cells with 4% PFA for 15 minutes at room temperature.

e Wash three times with PBS.

o Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

» Wash three times with PBS.

e Block with blocking buffer for 1 hour at room temperature.

 Incubate with the primary anti-EEA1 antibody diluted in blocking buffer overnight at 4°C.
» Wash three times with PBS.

 Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking
buffer for 1 hour at room temperature in the dark.

e Wash three times with PBS.
e Mount the coverslips on microscope slides.

e Image the cells using a fluorescence microscope and quantify the number of EEA1-positive
puncta per cell.

Protocol 2: Time-of-Addition Assay for Antiviral Activity
This assay determines the stage of the viral life cycle that is inhibited by UPCDC-30245.

Materials:
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e H1299 cells

e HCoV-229E virus stock

e Cell culture medium

o UPCDC-30245, Remdesivir (positive control for post-entry inhibition), DMSO

» Reagents for quantifying viral RNA (qRT-PCR) or viral titer (plaque assay or TCID50).

Procedure:

e Pre-treatment (Virus Entry):

[¢]

Treat H1299 cells with 2.5 uM UPCDC-30245 or DMSO for 5 minutes.

[e]

Infect the cells with HCoV-229E for 2 hours in the presence of the compound.

o

Wash the cells to remove the virus and compound.

Add fresh media with DMSO and incubate for 6 hours.

[¢]

o Co-treatment (During Infection):

o Add UPCDC-30245 and HCoV-229E to the cells simultaneously and incubate for 2 hours.

o Wash the cells and add fresh media containing the compound for another 2 hours.

o Wash again and add fresh media with DMSO for 4 hours.

o Post-treatment (Post-entry):

o Infect cells with HCoV-229E for 4 hours.

o Wash to remove the virus.

o Add media containing 2.5 uM UPCDC-30245 or Remdesivir and incubate for 20 hours.

e Analysis:
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o Harvest the cells or supernatant at the end of the incubation periods.

o Quantify the level of viral infection by measuring viral RNA levels via qRT-PCR or by
determining the viral titer.

1. Pre-treatment (Entry) 2. Co-treatment (During Infection) 3. Post-treatment (Post-Entry)

Add Compound (5 min) Add Compound + Virus (2h) Add Virus (4h)
Add Virus (2h) Wash
Fresh Media + Compound (2h) Fresh Media + Compound (20h)

Fresh Media + DMSO (6h)

Fresh Media + DMSO (4h)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8880557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pubmed.ncbi.nlm.nih.gov/35215314/
https://pubmed.ncbi.nlm.nih.gov/35215314/
https://www.researchgate.net/publication/358435085_The_p97_Inhibitor_UPCDC-30245_Blocks_Endo-Lysosomal_Degradation
https://authors.library.caltech.edu/records/g4t8n-6vc07
https://authors.library.caltech.edu/records/g4t8n-6vc07
https://www.mdpi.com/1424-8247/18/1/131
https://www.mdpi.com/1424-8247/15/2/204
https://www.benchchem.com/product/b15607661#antiviral-research-applications-of-upcdc-30245
https://www.benchchem.com/product/b15607661#antiviral-research-applications-of-upcdc-30245
https://www.benchchem.com/product/b15607661#antiviral-research-applications-of-upcdc-30245
https://www.benchchem.com/product/b15607661#antiviral-research-applications-of-upcdc-30245
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607661?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

